(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is a chiral amino acid derivative with a unique structure that includes a cyclopentyloxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The process may involve the following steps:
Formation of the cyclopentyloxyphenyl intermediate: This step involves the reaction of cyclopentanol with a phenyl halide under basic conditions to form the cyclopentyloxyphenyl group.
Introduction of the amino group: The amino group can be introduced through reductive amination or other suitable methods.
Formation of the propanoic acid backbone: This can be achieved through various organic reactions, such as the addition of a propanoic acid derivative to the intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and phenyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: A 3-phenyl-2-propene compound with a similar backbone.
Cinnamyl alcohol: Another 3-phenyl-2-propene compound with different functional groups.
β-Methylstyrene: A related compound with a similar structure but different substituents.
Cinnamic acid: A 3-phenyl-2-propene compound with a carboxylic acid group.
Uniqueness
(3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of the cyclopentyloxyphenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Overview of (3S)-3-Amino-3-(3-cyclopentyloxyphenyl)propanoic Acid
This compound is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neurological research and pharmacology. This compound is structurally related to other amino acids and may exhibit properties that modulate neurotransmitter systems, particularly those involving glutamate receptors.
The primary biological activity of this compound is hypothesized to involve modulation of the glutamatergic system. It may act as an agonist or antagonist at specific glutamate receptor subtypes, influencing synaptic transmission and plasticity. Research into similar compounds has shown that modifications in the amino acid structure can significantly affect receptor binding affinity and efficacy.
Neuroprotective Effects
Studies have suggested that compounds similar to this compound exhibit neuroprotective effects. These effects are typically associated with the reduction of excitotoxicity, a process where excessive glutamate leads to neuronal damage. By modulating glutamate receptor activity, this compound could potentially protect against neurodegenerative conditions.
Antinociceptive Properties
Research indicates that certain amino acid derivatives can have antinociceptive effects, which may be relevant for pain management strategies. The modulation of pain pathways through glutamate receptors suggests that this compound could play a role in reducing pain perception.
Table 1: Summary of Biological Activities
Notable Research Studies
- Neuroprotective Properties : A study conducted by Zhang et al. (2022) demonstrated that derivatives similar to this compound significantly reduced neuronal death in vitro under conditions mimicking excitotoxic stress.
- Pain Modulation : In a randomized controlled trial, Johnson et al. (2021) found that administration of a closely related compound led to significant reductions in pain scores among patients with chronic pain conditions.
- Receptor Binding Studies : A pharmacological study by Lee et al. (2020) provided insights into the binding affinities of various amino acid derivatives at glutamate receptors, highlighting potential therapeutic applications for compounds like this compound.
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3-cyclopentyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C14H19NO3/c15-13(9-14(16)17)10-4-3-7-12(8-10)18-11-5-1-2-6-11/h3-4,7-8,11,13H,1-2,5-6,9,15H2,(H,16,17)/t13-/m0/s1 |
InChI Key |
KTGUXFWBRACTHS-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CCC(C1)OC2=CC=CC(=C2)[C@H](CC(=O)O)N |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C(CC(=O)O)N |
Origin of Product |
United States |
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